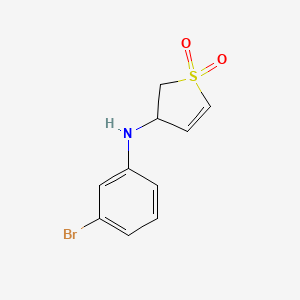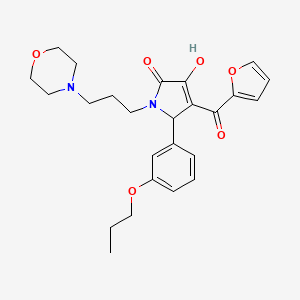![molecular formula C25H29N3O6 B12151089 (4E)-4-[(3,4-dimethoxyphenyl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12151089.png)
(4E)-4-[(3,4-dimethoxyphenyl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone core, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinone core, followed by the introduction of the pyridine and morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxy-benzyl)- (3-morpholin-4-yl-propyl)-amine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29N3O6/c1-32-19-8-7-17(16-20(19)33-2)23(29)21-22(18-6-3-4-9-26-18)28(25(31)24(21)30)11-5-10-27-12-14-34-15-13-27/h3-4,6-9,16,22,29H,5,10-15H2,1-2H3/b23-21+ |
InChI Key |
DNZMJSFXBMPFPO-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=N4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12151006.png)
![2-{3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12151009.png)
![2-{[4-amino-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12151012.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12151015.png)

![4-(4-methoxyphenyl)-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B12151021.png)

![(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12151031.png)
![3-[(3-Fluorophenyl)methylthio]-4-methyl-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12151035.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12151036.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12151047.png)
![3-[(2,6-Difluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12151072.png)
![N-(4-chlorophenyl)-4-phenyl-1-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B12151079.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12151085.png)
